molecular formula C10H12ClN3 B10954365 5-chloro-1,3,4,6-tetramethyl-1H-pyrazolo[3,4-b]pyridine

5-chloro-1,3,4,6-tetramethyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B10954365
M. Wt: 209.67 g/mol
InChI Key: GQTAUQWOTNORQC-UHFFFAOYSA-N
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Description

5-chloro-1,3,4,6-tetramethyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1,3,4,6-tetramethyl-1H-pyrazolo[3,4-b]pyridine typically involves the condensation of 5-amino-3,4,6-trimethylpyrazole with 2-chloro-3,5-dimethylpyridine under acidic conditions. The reaction is catalyzed by trifluoroacetic acid, which facilitates the formation of the pyrazolopyridine ring system .

Industrial Production Methods

Industrial production methods for this compound often involve scalable synthesis techniques, such as plug-flow metalation/formylation reactions. These methods allow for the efficient production of the compound in large quantities while maintaining high purity and yield .

Chemical Reactions Analysis

Types of Reactions

5-chloro-1,3,4,6-tetramethyl-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, dihydropyrazolopyridine derivatives, and various substituted pyrazolopyridines .

Scientific Research Applications

5-chloro-1,3,4,6-tetramethyl-1H-pyrazolo[3,4-b]pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-1,3,4,6-tetramethyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit cyclin-dependent kinases, which play a crucial role in cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-1,3,4,6-tetramethyl-1H-pyrazolo[3,4-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tetramethyl substitution enhances its stability and bioavailability, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H12ClN3

Molecular Weight

209.67 g/mol

IUPAC Name

5-chloro-1,3,4,6-tetramethylpyrazolo[3,4-b]pyridine

InChI

InChI=1S/C10H12ClN3/c1-5-8-6(2)13-14(4)10(8)12-7(3)9(5)11/h1-4H3

InChI Key

GQTAUQWOTNORQC-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NN(C2=NC(=C1Cl)C)C)C

Origin of Product

United States

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